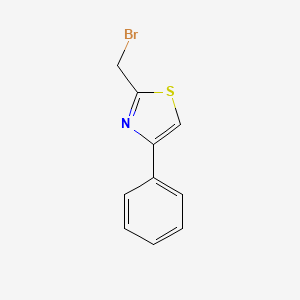

2-(Bromomethyl)-4-phenylthiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-4-phenyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNS/c11-6-10-12-9(7-13-10)8-4-2-1-3-5-8/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYRGZTAFPPWJGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50703877 | |

| Record name | 2-(Bromomethyl)-4-phenyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50703877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78502-79-1 | |

| Record name | 2-(Bromomethyl)-4-phenyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50703877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(Bromomethyl)-4-phenylthiazole CAS number 78502-79-1

An In-depth Technical Guide to 2-(Bromomethyl)-4-phenylthiazole (CAS: 78502-79-1)

Executive Summary

This compound is a pivotal heterocyclic building block in the landscape of modern organic synthesis and medicinal chemistry. Its unique structure, featuring a reactive bromomethyl group appended to a biologically significant phenylthiazole scaffold, renders it an exceptionally versatile intermediate for the construction of complex molecular architectures. This guide provides an in-depth exploration of its synthesis, core reactivity, mechanistic nuances, and strategic applications in drug discovery. The protocols and insights herein are designed to equip researchers with the practical and theoretical knowledge required to effectively utilize this compound in their synthetic endeavors.

Core Compound Identity and Physicochemical Properties

This compound is a substituted thiazole derivative that serves primarily as an electrophilic agent for introducing the 4-phenylthiazole-2-methyl moiety into target molecules. Its properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 78502-79-1 | [1] |

| IUPAC Name | 2-(bromomethyl)-4-phenyl-1,3-thiazole | [1] |

| Molecular Formula | C₁₀H₈BrNS | [1] |

| Molecular Weight | 254.15 g/mol | [1] |

| Appearance | Light yellow oil which may solidify upon refrigeration | [2] |

| Canonical SMILES | C1=CC=C(C=C1)C2=CSC(=N2)CBr | [1] |

| Storage Conditions | Store under inert atmosphere, refrigerated (2-8°C) | [3] |

Synthesis Methodologies: A Practical Approach

The synthesis of this compound is most reliably achieved through the bromination of its corresponding alcohol precursor. This method offers high yields and operational simplicity.

Primary Synthesis Route: Bromination of (4-phenylthiazol-2-yl)methanol

The conversion of the hydroxymethyl group to a bromomethyl group is a standard transformation efficiently mediated by phosphorus tribromide (PBr₃). The hydroxyl group, a poor leaving group, is converted into a phosphite ester, which is an excellent leaving group, allowing for a subsequent Sₙ2 displacement by the bromide ion.

Objective: To synthesize this compound from (4-phenylthiazol-2-yl)methanol.[2]

Materials:

-

(4-phenylthiazol-2-yl)methanol (1.0 eq)

-

Phosphorus tribromide (PBr₃) (0.45 eq)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Dissolve (4-phenylthiazol-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (approx. 5 mL per 1 mmol of substrate) in a flame-dried round-bottom flask equipped with a magnetic stir bar.

-

Place the flask under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cool the reaction mixture to 0°C using an ice-water bath.

-

Slowly add phosphorus tribromide (0.45 eq) dropwise to the stirred solution. A thick white precipitate may form.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at ambient temperature (20-22°C) for 4-5 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by carefully adding crushed ice.

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate and saturated NaHCO₃ solution to neutralize excess acid.

-

Separate the organic layer. Wash it sequentially with water and then brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid or oil can be purified by silica gel column chromatography (eluent: toluene or a hexane/ethyl acetate gradient) to yield this compound as a light yellow solid.[2]

Caption: Workflow for the synthesis of this compound.

Foundational Synthesis: The Hantzsch Thiazole Synthesis

While not a direct route to the title compound, the Hantzsch synthesis is fundamental for creating the 4-phenylthiazole core. It typically involves the condensation of an α-haloketone (e.g., 2-bromoacetophenone) with a source of thiourea.[4][5] This reaction reliably produces 2-amino-4-phenylthiazole, a versatile precursor that can be further modified to introduce the desired bromomethyl group, although this requires multiple subsequent steps (e.g., Sandmeyer reaction, functional group interconversion).

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is dominated by the reactivity of the C-Br bond. The methylene carbon is highly electrophilic and readily participates in nucleophilic substitution reactions.

The Sₙ2 Reaction Pathway

The primary mechanism of reaction is a bimolecular nucleophilic substitution (Sₙ2). The carbon atom of the bromomethyl group is sterically unhindered and is activated by the electronegative bromine atom, making it an excellent substrate for attack by a wide range of nucleophiles.

Key Mechanistic Features:

-

Electrophilic Carbon: The C-Br bond is polarized, rendering the carbon atom electron-deficient.

-

Good Leaving Group: The bromide ion (Br⁻) is a stable, weak base, making it an excellent leaving group.

-

Anchimeric Assistance: It is plausible that the lone pairs on the thiazole's sulfur or nitrogen atoms can provide anchimeric assistance, stabilizing the transition state of the Sₙ2 reaction and enhancing the reactivity of the substrate, a phenomenon observed in similar heterocyclic systems.[6]

Caption: Generalized Sₙ2 mechanism for this compound.

Scope of Synthetic Transformations

This compound is an ideal substrate for building molecular complexity. It reacts cleanly with a diverse array of nucleophiles to form new carbon-heteroatom or carbon-carbon bonds.

| Nucleophile Class | Nucleophile Example | Resulting Functional Group |

| Amines | R₂NH | Tertiary Amine (R₂N-CH₂-Th) |

| Thiols | RSH | Thioether (RS-CH₂-Th) |

| Alcohols/Phenols | ROH / ArOH | Ether (RO-CH₂-Th) |

| Carboxylates | RCOO⁻ | Ester (RCO-O-CH₂-Th) |

| Azides | N₃⁻ | Azide (N₃-CH₂-Th) |

| Cyanides | CN⁻ | Nitrile (NC-CH₂-Th) |

| Enolates | R-C(O)-CH⁻-R' | C-Alkylated Ketone |

Th = 4-phenylthiazol-2-yl moiety

Strategic Applications in Drug Discovery

The thiazole ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[6][7] Its ability to engage in hydrogen bonding and its favorable metabolic profile make it a desirable core structure. This compound provides a direct entry point for elaborating this scaffold.

Derivatives of 2-aminothiazoles have demonstrated a wide spectrum of biological activities, including:

Caption: Role of this compound in a drug discovery workflow.

Protocol: Synthesis of a Model N-Substituted Derivative

Objective: To synthesize 2-((diethylamino)methyl)-4-phenylthiazole, a representative Sₙ2 product.

Materials:

-

This compound (1.0 eq)

-

Diethylamine (2.5 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Acetonitrile (ACN), anhydrous

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).

-

Add diethylamine (2.5 eq) to the suspension and stir the mixture at room temperature.

-

Monitor the reaction by TLC. If the reaction is slow, it can be gently heated to 40-50°C.

-

Once the starting material is consumed, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

-

Purify the crude product by silica gel chromatography to obtain the pure tertiary amine.

-

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. The disappearance of the bromomethyl singlet (around δ 4.8 ppm) and the appearance of signals corresponding to the diethylamino group would be indicative of success.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its hazardous properties.

-

Hazard Classifications: Acutely toxic if swallowed, causes skin irritation, and can cause serious eye damage or irritation.[11][12] May also cause respiratory irritation.[11]

-

Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[11][13]

-

Handling Precautions: Avoid creating dust or aerosols. Avoid all contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11][14]

-

First Aid Measures:

-

Eyes: Immediately flush with copious amounts of water for at least 15 minutes and seek urgent medical attention.[11]

-

Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[13]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[13]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere.[3] Recommended storage temperature is 2-8°C.

References

- This citation is not available in the provided search results.

-

AK Scientific, Inc. 2-(4-(Bromomethyl)phenyl)benzo[d]thiazole Safety Data Sheet. 13

-

Sigma-Aldrich. 2-bromo-4-phenylthiazole safety. 15

-

Alfa Chemistry. CAS 78502-79-1 this compound. 1

-

Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry. 9

-

BLD Pharm. 78502-79-1 | this compound. 3

-

2a biotech. This compound. 16

-

Alchem Pharmtech. CAS 78502-79-1 | this compound. 17

-

Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Rasayan J. Chem. 4

-

MedchemExpress. Safety Data Sheet - 2-Amino-4-phenylthiazole. 14

-

MedchemExpress. Safety Data Sheet - 2,4-Dibromothiazole. 18

-

ResearchGate. Synthesis of 2–bromo–4–phenylthiazole. 19

-

ChemShuttle. Material Safety Data Sheet. 11

-

ChemicalBook. This compound price. 20

-

ResearchGate. Synthesis of 2-aminothiazole derivatives. 5

-

Benchchem. 2-(Bromomethyl)thiazole | CAS 131654-56-3. 21

-

Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution.... National Institutes of Health (NIH). 6

-

ResearchGate. Scheme 1Synthesis of 2-amino-4-phenylthiazole from acetophenone.... 22

-

Benchchem. 2-Bromo-5-phenylthiazole | 133311-51-0. 23

-

Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. 24

-

Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. MDPI. 25

-

ResearchGate. Synthesis of 2-bromo-4-phenylthiazole. 26

-

Benchchem. Applications of 2-Phenylthiazole Derivatives in Drug Discovery. 27

-

Benchchem. Reactivity of 4-(Methoxymethyl)thiazole with Electrophiles and Nucleophiles. 28

-

Sigma-Aldrich. 2-bromo-4-phenylthiazole properties. Link

-

PubChem. 2-(Bromomethyl)-4-phenyl-1,3-thiazole. 29

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. 7

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health (NIH). 8

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. 30

-

Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors. PubMed. 10

-

Sigma-Aldrich. 2-Bromo-4-phenylthiazole 97%. 12

-

Structure-activity relationship studies of benzothiazole-phenyl analogs.... National Institutes of Health (NIH). 31

-

Google Patents. A kind of preparation method of 2 (4 bromomethyl) phenylpropionic acids. 32

-

ChemicalBook. This compound synthesis. 2

-

ResearchGate. An environmentally Benign Synthesis of 2-Cyanomethyl-4-Phenylthiazoles under FocusedMicrowave Irradiation. 33

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. 78502-79-1|this compound|BLD Pharm [bldpharm.com]

- 4. nanobioletters.com [nanobioletters.com]

- 5. researchgate.net [researchgate.net]

- 6. Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. asianpubs.org [asianpubs.org]

- 10. Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemshuttle.com [chemshuttle.com]

- 12. 2-ブロモ-4-フェニルチアゾール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 13. aksci.com [aksci.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. 2-bromo-4-phenylthiazole safety | Sigma-Aldrich [sigmaaldrich.com]

- 16. 2abiotech.net [2abiotech.net]

- 17. alchempharmtech.com [alchempharmtech.com]

- 18. file.medchemexpress.com [file.medchemexpress.com]

- 19. researchgate.net [researchgate.net]

- 20. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 21. 2-(Bromomethyl)thiazole|CAS 131654-56-3|RUO [benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. 2-Bromo-5-phenylthiazole | 133311-51-0 | Benchchem [benchchem.com]

- 24. derpharmachemica.com [derpharmachemica.com]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. benchchem.com [benchchem.com]

- 28. benchchem.com [benchchem.com]

- 29. 2-(Bromomethyl)-4-phenyl-1,3-thiazole | C10H8BrNS | CID 53482102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 30. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 31. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 32. CN107501077A - A kind of preparation method of 2 (4 bromomethyl) phenylpropionic acids - Google Patents [patents.google.com]

- 33. researchgate.net [researchgate.net]

A Technical Guide to the Chemical Properties and Applications of 2-(Bromomethyl)-4-phenylthiazole

Abstract

2-(Bromomethyl)-4-phenylthiazole is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique architecture, combining a stable phenylthiazole core with a highly reactive bromomethyl group, establishes it as a versatile electrophilic intermediate for the construction of complex molecular scaffolds. This guide provides an in-depth analysis of its chemical and physical properties, spectroscopic signature, synthesis protocols, and core reactivity. We delve into its applications as a precursor for developing novel therapeutic agents, supported by detailed experimental methodologies and safety protocols designed for researchers and drug development professionals.

Core Chemical Identity and Structure

This compound is an organic compound featuring a central thiazole ring substituted at the 2-position with a bromomethyl group and at the 4-position with a phenyl group. This arrangement confers both stability from the aromatic systems and high reactivity from the alkyl bromide moiety.

| Property | Value | Source(s) |

| CAS Number | 78502-79-1 | [1][2][3] |

| Molecular Formula | C₁₀H₈BrNS | [1][3] |

| Molecular Weight | 254.15 g/mol | [1][3] |

| IUPAC Name | 2-(bromomethyl)-4-phenyl-1,3-thiazole | [1] |

| Canonical SMILES | C1=CC=C(C=C1)C2=CSC(=N2)CBr | [1] |

| InChIKey | MYRGZTAFPPWJGI-UHFFFAOYSA-N | [1] |

Caption: Figure 1: Structure of this compound.

Physicochemical Properties

The physical properties of this compound are characteristic of a moderately sized, functionalized aromatic molecule. While comprehensive experimental data is not uniformly available in the literature, its properties can be reliably predicted based on its structure and data from closely related analogs.

| Property | Value | Notes | Source(s) |

| Physical State | Solid | Based on analogs like 2-Bromo-4-phenylthiazole. | [4] |

| Melting Point | Data not available. | The related compound 2-Bromo-4-phenylthiazole melts at 55-59 °C. The bromomethyl derivative is expected to have a distinct but comparable melting point. | [4] |

| Boiling Point | Data not available. | Likely to decompose upon heating at atmospheric pressure. | [3] |

| Solubility | Poorly soluble in water. Soluble in common organic solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate, DMF). | Predicted based on its largely nonpolar aromatic structure. | |

| Storage | Store at room temperature, sealed in a dry environment. | Recommended to protect from moisture and light to prevent degradation. | [3] |

Spectroscopic Profile: A Guide to Characterization

Spectroscopic analysis is critical for confirming the identity and purity of this compound. The expected spectral data are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is the most diagnostic tool for this molecule.

-

δ ~7.20-8.00 ppm (m, 6H): This multiplet region corresponds to the five protons of the phenyl ring and the single proton on the thiazole ring (H-5).

-

δ ~4.70 ppm (s, 2H): A sharp singlet integrating to two protons is the key signature of the bromomethyl (-CH₂Br) group. Its downfield shift is due to the deshielding effect of the adjacent bromine atom and the thiazole ring.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

δ ~168-172 ppm: Expected chemical shift for the C2 carbon of the thiazole ring, attached to the bromomethyl group.

-

δ ~155-158 ppm: Expected for the C4 carbon of the thiazole ring, attached to the phenyl group.

-

δ ~125-135 ppm: A series of peaks corresponding to the carbons of the phenyl ring.

-

δ ~115-120 ppm: Expected for the C5 carbon of the thiazole ring.

-

δ ~30-35 ppm: The characteristic signal for the bromomethyl (-CH₂Br) carbon.

-

-

IR (Infrared) Spectroscopy:

-

~3100-3000 cm⁻¹: C-H stretching from the aromatic rings.

-

~1600, 1480, 1440 cm⁻¹: C=C and C=N stretching vibrations characteristic of the phenyl and thiazole rings.

-

~1200-1000 cm⁻¹: Fingerprint region containing C-N and C-S stretching bands.

-

~700-600 cm⁻¹: A strong band corresponding to the C-Br stretching vibration.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A characteristic isotopic pattern for a molecule containing one bromine atom will be observed, with two peaks of nearly equal intensity at m/z 253 and 255 (for ⁷⁹Br and ⁸¹Br isotopes).

-

Major Fragment: Loss of the bromine atom (M-Br)⁺ would result in a significant fragment at m/z 174, corresponding to the [C₁₀H₈NS]⁺ cation.

-

Synthesis and Purification

The most reliable and common method for synthesizing the 4-phenylthiazole core is the Hantzsch Thiazole Synthesis . This protocol can be adapted to produce the desired 2-(bromomethyl) derivative.

Synthetic Rationale

The Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide. For this compound, a logical approach involves reacting α-bromoacetophenone with a thioamide that can provide the 2-(bromomethyl) functionality, or by modifying a precursor like 2-amino-4-phenylthiazole. A direct and efficient method involves the reaction between α-bromoacetophenone and thiourea, followed by subsequent modification.[5][6]

Caption: Figure 2: A plausible multi-step synthesis workflow.

Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole (Precursor)

This protocol describes the synthesis of the common precursor, which can then be chemically modified to the target compound.

-

Reagent Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add α-bromoacetophenone (10.0 g, 50.2 mmol) and thiourea (4.2 g, 55.2 mmol).

-

Solvent Addition: Add 100 mL of ethanol to the flask.

-

Reaction: Heat the mixture to reflux (approx. 78 °C) with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of hexane:ethyl acetate (e.g., 7:3). The reaction is typically complete within 4-6 hours.[6]

-

Workup: After completion, cool the reaction mixture to room temperature and then pour it over crushed ice or into cold water (200 mL).

-

Neutralization & Precipitation: Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate or dilute ammonia until the pH is ~7-8. A solid product should precipitate.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.

-

Purification: The crude 2-amino-4-phenylthiazole can be purified by recrystallization from hot ethanol to yield the pure product.

Self-Validation Note: The identity and purity of the precursor should be confirmed by melting point analysis and spectroscopy (¹H NMR, MS) before proceeding to subsequent steps to generate the bromomethyl derivative.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound is anchored in the reactivity of the bromomethyl group, which acts as a potent electrophile.

The Bromomethyl Group: An Electrophilic Handle

The carbon atom of the -CH₂Br group is highly susceptible to nucleophilic attack via an S_N2 (bimolecular nucleophilic substitution) mechanism. The stability of the thiazole ring and the excellent leaving group ability of the bromide ion (Br⁻) drive these reactions efficiently under mild conditions. This reactivity makes the compound a premier alkylating agent.

Key Transformations in Drug Discovery

This molecule serves as a central hub for generating libraries of derivatives. By reacting it with various nucleophiles, researchers can systematically modify the structure to probe structure-activity relationships (SAR).

-

Reaction with Amines (N-Alkylation): Primary and secondary amines readily displace the bromide to form secondary and tertiary amines, respectively. This is a fundamental method for linking the phenylthiazole core to other pharmacophores.

-

Reaction with Thiols (S-Alkylation): Thiols react to form stable thioether linkages, a common motif in bioactive molecules.

-

Reaction with Alcohols/Phenols (O-Alkylation): Alcohols and phenols can be alkylated to form ethers, often requiring a base (e.g., NaH, K₂CO₃) to deprotonate the nucleophile first.

-

Reaction with Carboxylates: Carboxylate salts react to form ester linkages, which can serve as prodrugs that are later hydrolyzed in vivo.

Caption: Figure 3: Role as a central intermediate for generating diverse chemical entities.

Significance in Medicinal Chemistry

The phenylthiazole moiety is a "privileged scaffold" found in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[7][8][9] By using this compound, drug development professionals can rapidly synthesize and screen novel derivatives for therapeutic potential. For example, attaching different substituted amines can modulate a compound's solubility, cell permeability, and binding affinity to a biological target.[8][10]

Safety, Handling, and Storage

As a reactive alkylating agent, this compound requires careful handling to ensure laboratory safety.

-

Hazard Identification:

-

Handling Precautions:

-

Always handle inside a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[13]

-

Avoid generating dust.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[14]

-

Keep away from incompatible materials such as strong oxidizing agents, strong bases, and moisture.

-

Conclusion

This compound is a high-value synthetic intermediate characterized by its predictable reactivity and strategic importance in medicinal chemistry. The combination of a stable aromatic core and a potent electrophilic bromomethyl group provides a robust platform for the synthesis of diverse molecular libraries. A thorough understanding of its chemical properties, spectroscopic signatures, and handling requirements is essential for leveraging its full potential in the research and development of novel, biologically active compounds.

References

-

2a biotech. (n.d.). This compound. Retrieved from 2a biotech. [Link]

-

Thor Specialities (UK) LTD. (2019). Safety data sheet. Retrieved from thor.com. [Link]

-

Shinde, S. A., et al. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Jundishapur Journal of Natural Pharmaceutical Products. [Link]

-

Kamal, A., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. [Link]

-

Shreyas, P., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Future Journal of Pharmaceutical Sciences. [Link]

-

Szałabska, K., et al. (2022). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. European Journal of Medicinal Chemistry. [Link]

-

Hamed, F. M., et al. (2017). The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. Open Access Library Journal. [Link]

-

Bentham Science. (n.d.). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Retrieved from Bentham Science. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 2abiotech.net [2abiotech.net]

- 3. This compound - CAS:78502-79-1 - Sunway Pharm Ltd [3wpharm.com]

- 4. 2-Bromo-4-phenylthiazole 97 57516-16-2 [sigmaaldrich.com]

- 5. 2-(Bromomethyl)thiazole|CAS 131654-56-3|RUO [benchchem.com]

- 6. nanobioletters.com [nanobioletters.com]

- 7. mdpi.com [mdpi.com]

- 8. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benthamscience.com [benthamscience.com]

- 10. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. leap.epa.ie [leap.epa.ie]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. fishersci.com [fishersci.com]

2-(Bromomethyl)-4-phenylthiazole molecular weight and formula

An In-Depth Technical Guide to 2-(Bromomethyl)-4-phenylthiazole: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction

The thiazole ring is a prominent heterocyclic scaffold that forms the core of numerous biologically active compounds and natural products. Within this class, the 2-phenylthiazole motif has garnered significant attention from the medicinal chemistry community, serving as a "privileged structure" in the design of novel therapeutic agents.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antifungal, anticancer, and anti-inflammatory properties.[2][3][4]

This compound (CAS: 78502-79-1) is a pivotal synthetic intermediate that provides a direct and efficient route to introduce the 4-phenylthiazole pharmacophore into more complex molecular architectures. The presence of the highly reactive bromomethyl group makes it an exceptionally versatile building block for researchers and drug development professionals. This guide offers a comprehensive technical overview of its chemical properties, synthesis methodologies, reactivity, and key applications, providing field-proven insights for its effective utilization in research and development.

Core Physicochemical Properties

A clear understanding of the fundamental properties of this compound is essential for its proper handling, storage, and application in chemical synthesis.

| Property | Value | Reference |

| IUPAC Name | 2-(bromomethyl)-4-phenyl-1,3-thiazole | [5] |

| CAS Number | 78502-79-1 | [5][6][7] |

| Molecular Formula | C₁₀H₈BrNS | [5] |

| Molecular Weight | 254.15 g/mol | [5][7] |

| Canonical SMILES | C1=CC=C(C=C1)C2=CSC(=N2)CBr | [5] |

| Appearance | Light yellow oil or solid | [8] |

| Storage | Sealed in dry, Room Temperature | [7] |

Synthesis Methodologies

The synthesis of this compound can be approached from two primary strategic standpoints: the de novo construction of the thiazole ring followed by functionalization, or the direct functional group interconversion of a pre-existing, substituted thiazole.

Hantzsch Thiazole Synthesis: A Foundational Approach

The Hantzsch synthesis is a classic and highly reliable method for constructing the thiazole ring itself. It involves the condensation of an α-haloketone with a thioamide-containing compound, such as thiourea.[9] This approach is fundamental when building the core scaffold from simple precursors. The synthesis of 2-amino-4-phenylthiazole, a direct precursor to the title compound's synthetic starting material, exemplifies this workflow.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ajrconline.org [ajrconline.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 2abiotech.net [2abiotech.net]

- 7. This compound - CAS:78502-79-1 - Sunway Pharm Ltd [3wpharm.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. 2-(Bromomethyl)thiazole|CAS 131654-56-3|RUO [benchchem.com]

A Senior Application Scientist's Guide to the Synthesis of 2-(Bromomethyl)-4-phenylthiazole: Core Starting Materials and Strategic Execution

Introduction: 2-(Bromomethyl)-4-phenylthiazole is a pivotal building block in medicinal chemistry and drug development. Its reactive bromomethyl group, coupled with the stable and biologically relevant phenylthiazole core, makes it an invaluable synthon for introducing the 4-phenylthiazole-2-yl-methyl moiety into a wide array of potential therapeutic agents. This guide provides an in-depth technical overview of the primary synthetic pathway for this compound, focusing on the selection of starting materials, mechanistic rationale, and detailed experimental protocols. It is designed for researchers, scientists, and drug development professionals seeking a comprehensive and practical understanding of this synthesis.

Strategic Overview: A Three-Step Approach to the Target Molecule

The most logical and widely employed synthetic route to this compound is a three-step sequence commencing with the renowned Hantzsch thiazole synthesis. This strategy is favored for its reliability, scalability, and the ready availability of the initial starting materials. The overall transformation is depicted below:

Caption: Overall synthetic workflow for this compound.

Part 1: The Cornerstone - Hantzsch Synthesis of 2-Amino-4-phenylthiazole

The initial and most critical step is the construction of the thiazole ring itself. The Hantzsch thiazole synthesis, a classic condensation reaction, provides an efficient route to the key intermediate, 2-amino-4-phenylthiazole.[1]

Starting Materials:

-

α-Haloketone: Phenacyl bromide (2-bromoacetophenone) is the most common choice. Alternatively, acetophenone can be used in conjunction with a brominating agent like iodine or N-bromosuccinimide (NBS) to generate the α-bromoketone in situ.[2]

-

Thioamide: Thiourea is the reagent of choice to install the 2-amino group.

Mechanism of the Hantzsch Thiazole Synthesis:

The reaction proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and dehydration.

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Expert Insights: The initial S-alkylation is a classic SN2 reaction. The choice of solvent can influence the reaction rate, with polar protic solvents like ethanol being common. The subsequent intramolecular cyclization is driven by the nucleophilicity of the nitrogen atom and the electrophilicity of the carbonyl carbon. The final dehydration step is often acid-catalyzed and leads to the stable aromatic thiazole ring.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol is a robust and widely cited method.

Materials:

-

Phenacyl bromide (1 mmol)

-

Thiourea (1.2 mmol)

-

Ethanol (5 mL)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine phenacyl bromide (1 mmol) and thiourea (1.2 mmol) in ethanol (5 mL).

-

Heat the reaction mixture to reflux (approximately 78 °C).[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

After completion, cool the reaction mixture to room temperature and pour it over crushed ice.

-

Collect the resulting precipitate by vacuum filtration.

-

The crude product can be purified by recrystallization from hot ethanol to yield 2-amino-4-phenylthiazole as a solid.[1]

Yield: Typically high, often exceeding 80-90%.

Part 2: Functional Group Transformation - Synthesis of 2-(Hydroxymethyl)-4-phenylthiazole

With the core thiazole structure in hand, the next strategic move is to replace the 2-amino group with a hydroxymethyl group. This is achieved through a diazotization reaction followed by hydrolysis.

Starting Material:

-

2-Amino-4-phenylthiazole

Reagents:

-

Sodium nitrite (NaNO₂)

-

Sulfuric acid (H₂SO₄)

Mechanism: The 2-amino group is first converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). The diazonium salt is an excellent leaving group (N₂) and can be displaced by water upon heating to form the corresponding alcohol. While a direct hydroxymethylation following diazotization is less commonly documented for this specific substrate, a well-established alternative involves the hydrolysis of a related ester. For a more direct, albeit potentially lower-yielding route from the amine, the diazonium salt can be reacted with an aqueous solution, leading to the formation of 2-hydroxy-4-phenylthiazole, which exists in tautomeric equilibrium with 4-phenylthiazol-2(3H)-one. Conversion of this to the target alcohol would require further steps. A more direct, albeit less documented, conceptual pathway involves the in situ formation of the diazonium salt followed by reaction with a formaldehyde equivalent, though this can be complex. A more robust, multi-step but reliable method involves conversion to an ester and subsequent reduction. For the purpose of this guide, we will outline the hydrolysis of the diazonium salt to the 2-hydroxythiazole as an intermediate step.

Experimental Protocol: Synthesis of 2-Hydroxy-4-phenylthiazole

-

Dissolve 2-amino-4-phenylthiazole in a mixture of sulfuric acid and water at a low temperature (0-5 °C).

-

Slowly add a solution of sodium nitrite in water, maintaining the low temperature.

-

After the addition is complete, allow the mixture to stir for a short period before carefully heating to induce the decomposition of the diazonium salt and formation of the hydroxyl group.

-

Neutralize the reaction mixture and extract the product with a suitable organic solvent.

-

Purify the product by recrystallization or chromatography.

Note: The direct conversion to 2-(hydroxymethyl)-4-phenylthiazole from the diazonium salt is not a standard, well-documented procedure. A more reliable, albeit longer, route would involve conversion of the 2-amino group to a 2-cyano or 2-carboxy group via Sandmeyer-type reactions, followed by reduction. For instance, the corresponding 2-phenylthiazole-4-carboxylic acid can be reduced to the alcohol.

Alternative Protocol: Reduction of 2-Phenylthiazole-4-carboxylic acid methyl ester

A more reliable route to the hydroxymethyl intermediate involves the synthesis of the corresponding carboxylic acid ester, followed by reduction.

-

Synthesis of 2-phenylthiazole-4-carboxylic acid methyl ester: This can be achieved by reacting thiobenzamide with methyl bromopyruvate.[3]

-

Reduction to 2-(hydroxymethyl)-4-phenylthiazole: The ester is then reduced to the primary alcohol using a suitable reducing agent like lithium aluminium hydride (LiAlH₄) or potassium borohydride (KBH₄) in an appropriate solvent like tetrahydrofuran (THF).[4]

Part 3: The Final Step - Bromination to this compound

The final transformation is the conversion of the primary alcohol to the desired bromomethyl compound. Phosphorus tribromide (PBr₃) is an excellent reagent for this purpose, particularly for primary and secondary alcohols, as it proceeds via an SN2 mechanism, minimizing the risk of rearrangements that can occur with hydrobromic acid.[5][6][7]

Starting Material:

-

2-(Hydroxymethyl)-4-phenylthiazole

Reagent:

-

Phosphorus tribromide (PBr₃)

Mechanism of Bromination with PBr₃:

The reaction involves the activation of the alcohol's hydroxyl group into a good leaving group, followed by nucleophilic attack by the bromide ion.

-

The oxygen of the alcohol attacks the electrophilic phosphorus atom of PBr₃, displacing a bromide ion and forming an alkoxy-dibromophosphite intermediate.[5][8]

-

The displaced bromide ion then acts as a nucleophile, attacking the carbon bearing the activated oxygen group in a backside (SN2) fashion. This results in the formation of the alkyl bromide and a phosphorus-containing byproduct.[8][9]

Expert Insights: This reaction is typically carried out at low temperatures (e.g., 0 °C) to control its exothermicity. The use of a non-polar solvent like dichloromethane (CH₂Cl₂) or diethyl ether is common. A mild base, such as pyridine, is sometimes added to neutralize the HBr byproduct that can form.[5]

Experimental Protocol: Synthesis of this compound

Materials:

-

2-(Hydroxymethyl)-4-phenylthiazole (1 mmol)

-

Phosphorus tribromide (0.4 mmol, a slight excess per hydroxyl group is often used)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 2-(hydroxymethyl)-4-phenylthiazole (1 mmol) in anhydrous dichloromethane in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add phosphorus tribromide (0.4 mmol) dropwise to the stirred solution. Caution: The reaction can be exothermic.[10]

-

Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, carefully quench by slowly adding it to a stirred, ice-cold saturated solution of sodium bicarbonate. Caution: Gas evolution (CO₂) will occur.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Quantitative Data Summary

| Step | Starting Material(s) | Product | Reagents | Typical Yield |

| 1 | Phenacyl bromide, Thiourea | 2-Amino-4-phenylthiazole | Ethanol | >80% |

| 2a | 2-Amino-4-phenylthiazole | 2-Hydroxy-4-phenylthiazole | NaNO₂, H₂SO₄, H₂O | Variable |

| 2b | 2-Phenylthiazole-4-carboxylate | 2-(Hydroxymethyl)-4-phenylthiazole | LiAlH₄ or KBH₄ | High |

| 3 | 2-(Hydroxymethyl)-4-phenylthiazole | This compound | PBr₃, CH₂Cl₂ | Good to High |

Safety and Handling of Key Reagents

Phenacyl Bromide:

-

Hazards: Lachrymator, toxic, and causes skin and eye irritation.[4][7][8][9][11]

-

Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][7][8][9][11] Avoid inhalation of dust and contact with skin and eyes.[9]

Phosphorus Tribromide (PBr₃):

-

Hazards: Corrosive, toxic, and reacts violently with water.[2][3][5][6][10] Causes severe skin burns and eye damage.[2]

-

Precautions: Handle in a fume hood under anhydrous conditions. Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[3][5][6] Store under an inert gas and away from moisture.[3][5] Emergency shower and eyewash stations should be readily accessible.[6]

References

-

OrgoSolver. (n.d.). Alcohol → Alkyl Bromide with PBr₃ (Primary/Secondary: SN2 Inversion). Retrieved from [Link]

-

Chemistry Steps. (n.d.). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. Retrieved from [Link]

-

Common Conditions. (n.d.). Alcohol to Bromide. Retrieved from [Link]

-

Master Organic Chemistry. (2015, March 20). PBr3 and SOCl2. Retrieved from [Link]

-

Chemia. (n.d.). Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39. Retrieved from [Link]

-

Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. (2023). RSC Medicinal Chemistry, 14(10), 1935-1949. [Link]

-

Nayak, S. K., & Dash, B. C. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. E-Journal of Chemistry, 7(4), 1279-1285. [Link]

- Google Patents. (n.d.). EP1502907A1 - A process for the preparation of (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives.

-

jOeCHEM. (2019, January 22). Using PBr3 to Replace Alcohols with Bromides via Sn2 [Video]. YouTube. [Link]

-

The Organic Chemistry Tutor. (2016, January 13). Brominating an Alcohol using Phosphorus Tribromide (1-pentanol) [Video]. YouTube. [Link]

- Google Patents. (n.d.). CN104016944A - N-(2-(aminomethyl)phenyl)thiazolyl-4-formamide derivatives, and preparation method and application thereof.

-

Aliabadi, A., Shamsa, F., Ostad, S. N., Emami, S., Shafiee, A., Davoodi, J., & Foroumadi, A. (2010). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. European Journal of Medicinal Chemistry, 45(12), 5894–5898. [Link]

-

Al-Hourani, B. J., Al-Awaida, W. A., & Al-Qtaitat, A. I. (2021). Effect of the concentration of 2-amino-5-methyl-4-phenylthiazole 2g on k obsd of the DNBF adduct 3g at T = 20 °C in acetonitrile. ResearchGate. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021, May 25). Alcohol Reactions - HBr, PBr3, SOCl2 [Video]. YouTube. [Link]

-

Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors. (2019). Bioorganic & Medicinal Chemistry Letters, 29(4), 569–573. [Link]

Sources

- 1. 2-Hydroxy-4-phenylthiazole 97 3884-31-9 [sigmaaldrich.com]

- 2. asianpubs.org [asianpubs.org]

- 3. 2-PHENYLTHIAZOLE-4-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 4. EP1502907A1 - A process for the preparation of (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives - Google Patents [patents.google.com]

- 5. orgosolver.com [orgosolver.com]

- 6. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]

- 10. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]

- 11. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

2-(Bromomethyl)-4-phenylthiazole structural characterization

An In-Depth Technical Guide to the Structural Characterization of 2-(Bromomethyl)-4-phenylthiazole

Foreword for the Modern Researcher

In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, thiazole derivatives are of paramount importance, serving as crucial scaffolds in a multitude of pharmacologically active agents. This compound is a key synthetic intermediate, a versatile building block whose utility is predicated on its precise molecular structure. An unverified or incorrectly characterized intermediate can compromise an entire research campaign, leading to wasted resources and ambiguous results.

This guide is crafted not as a rigid protocol, but as a strategic framework for the comprehensive structural elucidation of this compound. It is intended for the discerning researcher, scientist, and drug development professional who understands that rigorous characterization is the cornerstone of scientific integrity. We will move beyond mere data reporting to explore the causality behind our analytical choices, demonstrating how a multi-technique, synergistic approach provides a self-validating and unambiguous confirmation of molecular identity.

Synthesis and Purification: Establishing a Pure Analytical Sample

The journey to structural characterization begins with the synthesis of a pure compound. Impurities can introduce confounding artifacts in spectroscopic data, making definitive analysis impossible. A common and effective route to this compound involves the bromination of the corresponding alcohol precursor, (4-phenylthiazol-2-yl)methanol.

Rationale for Synthesis Protocol

The chosen method utilizes phosphorus tribromide (PBr₃) as the brominating agent. This reagent is highly effective for converting primary alcohols to alkyl bromides. The reaction is typically performed in an inert solvent like dichloromethane (DCM) at a reduced temperature (0 °C) to control the reaction's exothermicity and minimize side-product formation. The workup procedure is designed to neutralize excess acid and purify the final product.

Experimental Protocol: Synthesis and Purification

-

Reaction Setup: Dissolve (4-phenylthiazol-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (approx. 5 mL per 1 mmol of alcohol) in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the solution temperature equilibrates to 0 °C.

-

Reagent Addition: Add phosphorus tribromide (0.45 eq) dropwise to the cooled solution over 5 minutes. Causality Note: Slow addition is critical to manage the reaction rate and prevent overheating.

-

Reaction Progression: Allow the mixture to stir at 0 °C for 10-15 minutes, then remove the ice bath and continue stirring at room temperature for 4-5 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench it by slowly adding crushed ice to the flask.

-

Extraction: Transfer the mixture to a separatory funnel containing ethyl acetate and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake vigorously and separate the organic layer.

-

Washing: Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the resulting residue by silica gel column chromatography, eluting with a suitable solvent system (e.g., toluene or a hexane/ethyl acetate gradient) to afford this compound as a pure solid.[1]

The Spectroscopic Triad: NMR, MS, and IR

With a purified sample in hand, we can proceed to the core of the characterization. We employ a triad of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each method provides a unique piece of the structural puzzle, and together they create a robust, cross-validated dataset.

Sources

Spectroscopic Data of 2-(Bromomethyl)-4-phenylthiazole: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-(Bromomethyl)-4-phenylthiazole, a key intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights provided herein are grounded in established spectroscopic principles and data from closely related analogues to ensure scientific integrity and practical applicability.

Introduction

This compound, with the molecular formula C₁₀H₈BrNS and a molecular weight of 254.15 g/mol , is a versatile heterocyclic building block.[1] The presence of a reactive bromomethyl group attached to the phenyl-substituted thiazole core makes it a valuable precursor for the synthesis of a wide array of derivatives with potential therapeutic applications. Accurate spectroscopic characterization is paramount to confirm the identity, purity, and structure of this compound, which is crucial for its effective utilization in synthetic chemistry and drug discovery. This guide will delve into the expected spectroscopic signatures of this compound and provide the methodologies for their acquisition and interpretation.

Molecular Structure and Spectroscopic Overview

The structure of this compound dictates its characteristic spectroscopic features. The molecule comprises a phenyl ring, a thiazole ring, and a bromomethyl group. Each of these components will give rise to distinct signals in the NMR, IR, and MS spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the elucidation of the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the protons of the phenyl ring, the thiazole ring, and the bromomethyl group. The chemical shifts are influenced by the electronic environment of the protons.

Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.90 | Doublet | 2H | Phenyl H (ortho) |

| ~7.45 | Triplet | 2H | Phenyl H (meta) |

| ~7.35 | Triplet | 1H | Phenyl H (para) |

| ~7.15 | Singlet | 1H | Thiazole H-5 |

| ~4.70 | Singlet | 2H | -CH₂Br |

Causality behind Predicted Shifts:

-

Phenyl Protons (~7.35-7.90 ppm): The protons on the phenyl ring will appear in the aromatic region. The ortho protons are expected to be the most deshielded due to their proximity to the electron-withdrawing thiazole ring.

-

Thiazole Proton (~7.15 ppm): The single proton on the thiazole ring (at position 5) is expected to appear as a singlet in a region typical for thiazole protons.

-

Bromomethyl Protons (~4.70 ppm): The methylene protons of the bromomethyl group are significantly deshielded by the adjacent electronegative bromine atom, resulting in a downfield shift. This signal is expected to be a sharp singlet as there are no adjacent protons to cause splitting.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | Thiazole C2 |

| ~152 | Thiazole C4 |

| ~134 | Phenyl C1 (ipso) |

| ~129 | Phenyl C3/C5 (meta) |

| ~128 | Phenyl C4 (para) |

| ~126 | Phenyl C2/C6 (ortho) |

| ~115 | Thiazole C5 |

| ~33 | -CH₂Br |

Causality behind Predicted Shifts:

-

Thiazole Carbons (~168, ~152, ~115 ppm): The carbon atoms of the thiazole ring will have characteristic chemical shifts. C2, being adjacent to two heteroatoms (N and S), is expected to be the most downfield.

-

Phenyl Carbons (~126-134 ppm): The aromatic carbons will appear in the typical range of 120-140 ppm.

-

Bromomethyl Carbon (~33 ppm): The carbon of the bromomethyl group will be found in the aliphatic region, shifted downfield due to the effect of the attached bromine atom.

Experimental Protocol for NMR Spectroscopy

Caption: A generalized workflow for acquiring NMR spectra.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube. Tetramethylsilane (TMS) can be added as an internal reference.[2]

-

Instrument Setup: Place the NMR tube into the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For the ¹³C NMR spectrum, a proton-decoupled sequence is typically used to simplify the spectrum to single lines for each carbon.

-

Data Processing: Process the raw data by applying a Fourier transform. The resulting spectra should be phased and baseline corrected. The chemical shifts are reported in parts per million (ppm) relative to the TMS signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Weak | Aliphatic C-H stretch (-CH₂Br) |

| ~1600 | Medium | C=C stretching (phenyl ring) |

| ~1550 | Medium | C=N stretching (thiazole ring) |

| ~1480 | Medium | C=C stretching (thiazole ring) |

| 1250-1200 | Strong | C-N stretching |

| 760 & 690 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

| ~650 | Strong | C-Br stretch |

Causality behind Predicted Absorptions:

-

C-H Stretching: The aromatic C-H stretches appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the bromomethyl group are expected just below 3000 cm⁻¹.

-

Ring Vibrations: The C=C and C=N stretching vibrations of the phenyl and thiazole rings will give rise to a series of bands in the 1600-1450 cm⁻¹ region.[3]

-

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the fingerprint region, typically below 700 cm⁻¹.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a transparent disk. For ATR, the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded. The sample is then placed in the instrument, and the IR spectrum is acquired.

-

Data Analysis: The positions and relative intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 255/253 | High | [M]⁺ (Molecular ion) |

| 174 | High | [M - Br]⁺ |

| 134 | Medium | [C₈H₆S]⁺ |

| 102 | Medium | [C₆H₅CN]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Causality behind Predicted Fragmentation:

-

Molecular Ion Peak ([M]⁺): The molecular ion peak will be observed at m/z 253 and 255 with an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

-

Loss of Bromine ([M - Br]⁺): The most facile fragmentation is the loss of a bromine radical from the molecular ion, leading to a stable benzylic-type cation at m/z 174. This is expected to be a major peak in the spectrum.

-

Further Fragmentation: Subsequent fragmentation of the [M - Br]⁺ ion can lead to the formation of other characteristic ions, such as the phenyl cation ([C₆H₅]⁺) at m/z 77.

Experimental Protocol for Mass Spectrometry

Caption: A simplified workflow for mass spectrometry analysis.

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For a relatively volatile compound like this compound, this can be done via a direct insertion probe or by coupling the mass spectrometer to a gas chromatograph (GC-MS).

-

Ionization: The sample is ionized, typically using Electron Ionization (EI) at 70 eV. This method provides reproducible fragmentation patterns.

-

Mass Analysis: The resulting ions are separated according to their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Conclusion

The spectroscopic data of this compound can be reliably predicted based on its chemical structure and comparison with analogous compounds. The ¹H and ¹³C NMR spectra will provide a detailed map of the carbon-hydrogen framework, while IR spectroscopy will confirm the presence of key functional groups. Mass spectrometry will establish the molecular weight and provide insights into the molecule's stability and fragmentation pathways. The experimental protocols outlined in this guide provide a robust framework for the acquisition of high-quality spectroscopic data, which is essential for the unambiguous characterization of this important synthetic intermediate.

References

- Bunev, A. S., et al. (2014). 2-Bromo-4-phenyl-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o139.

- Alfa Chemistry. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). 2-Bromo-4-phenylthiazole.

- ResearchGate. (n.d.). Synthesis of 2–bromo–4–phenylthiazole.

- Oriental Journal of Chemistry. (2012). Synthesis, NMR, Vibrational and Mass Spectroscopy with DFT/HF Studies of 4-(4/-Bromophenyl) -2- Mercaptothiazole Structure.

- The Royal Society of Chemistry. (2010).

- Patel, R. V., et al. (2020). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. Bioorganic & Medicinal Chemistry Letters, 30(2), 126823.

- The Royal Society of Chemistry. (2012). Aerobic Photooxidative Syntheses of Oxolactones in the Presence of Trifluoroacetic Anhydride.

- Alchem Pharmtech. (n.d.). 2-BROMO-4-(4-BROMOMETHYL-PHENYL)-THIAZOLE.

- Sunway Pharm Ltd. (n.d.). This compound.

- The Royal Society of Chemistry. (n.d.). Supporting Information for: A general and efficient copper-catalyzed aerobic oxidative annulation of terminal alkynes and arylhydrazines for the synthesis of 1,3,4-trisubstituted pyrazoles.

- Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. (2022). European Journal of Medicinal Chemistry, 238, 114467.

- ResearchGate. (n.d.). Synthesis, NMR, Vibrational and Mass Spectroscopy with DFT/HF Studies of 4-(4/-Bromophenyl) -2- Mercaptothiazole Structure.

- Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. (2023). ACS Omega, 8(36), 32968–32982.

- Sigma-Aldrich. (n.d.). 2-bromo-4-phenylthiazole properties.

- Breitmaier, E., & Voelter, W. (2000). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.

- PubChem. (n.d.). 4-Bromomethyl-5-methyl-2-phenylthiazole.

- Benchchem. (n.d.). Spectroscopic data of "4-(Methoxymethyl)thiazole" (NMR, IR, Mass Spec).

- The Royal Society of Chemistry. (2014).

- SpectraBase. (n.d.). 2-Amino-4-phenylthiazole - Optional[13C NMR] - Chemical Shifts.

Sources

A Comprehensive Technical Guide to the Safe Handling of 2-(Bromomethyl)-4-phenylthiazole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as an in-depth technical guide for trained professionals in research and development environments. The information herein is synthesized from authoritative sources and data from structurally similar compounds due to the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for 2-(Bromomethyl)-4-phenylthiazole (CAS No. 78502-79-1). All procedures should be conducted only after a thorough, site-specific risk assessment by qualified personnel.

Introduction: Understanding the Molecule and its Inherent Risks

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its utility as a synthetic intermediate stems from the reactive bromomethyl group, which allows for the facile introduction of the phenylthiazole moiety into larger molecular scaffolds. This reactivity, however, is also the source of its primary hazards. The presence of an alpha-brominated carbon adjacent to an electron-withdrawing thiazole ring system classifies this compound as a potent alkylating agent and a suspected lachrymator. Understanding the causality behind these hazards is paramount to its safe handling. The electrophilic nature of the benzylic carbon makes it susceptible to nucleophilic attack by biological macromolecules, which can lead to cellular damage and toxic effects. This guide provides a framework for mitigating these risks through rigorous safety protocols and engineering controls.

Hazard Identification and Classification: A Profile Based on Structural Analogs

In the absence of a specific GHS classification for this compound, a hazard profile has been constructed based on data from structurally related compounds, including benzyl bromide, 2-chloro-1-phenylethanone, and other brominated thiazole derivatives.[1][2][3][4][5]

Anticipated GHS Classification:

| Hazard Class | Hazard Category | GHS Hazard Statement |

| Acute Toxicity, Oral | Category 3 or 4 | H301: Toxic if swallowed or H302: Harmful if swallowed.[6][7] |

| Acute Toxicity, Dermal | Category 3 or 4 | H311: Toxic in contact with skin or H312: Harmful in contact with skin.[6][7] |

| Acute Toxicity, Inhalation | Category 3 or 4 | H331: Toxic if inhaled or H332: Harmful if inhaled.[6][7] |

| Skin Corrosion/Irritation | Category 1B or 2 | H314: Causes severe skin burns and eye damage or H315: Causes skin irritation.[4][6] |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage.[4][6] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[1][2][4] |

Key Hazards Explained:

-

Lachrymator: The bromomethyl group is a known lachrymator, meaning it is a substance that irritates the eyes and causes tearing.[2][8] Vapors can cause immediate and significant discomfort.

-

Alkylating Agent: As an alkylating agent, this compound can covalently modify biological molecules like DNA and proteins, which is the basis for its potential toxicity and mutagenicity.

-

Corrosivity and Irritation: Direct contact with skin or eyes is likely to cause severe irritation or chemical burns.[4] Inhalation of dust or vapors will irritate the respiratory tract.[1][2][4]

Exposure Control and Personal Protection: A Multi-Layered Defense

A robust safety protocol relies on the hierarchy of controls. For a potent compound like this compound, this means prioritizing engineering controls and supplementing them with stringent administrative controls and appropriate Personal Protective Equipment (PPE).

Engineering Controls: The First Line of Defense

All handling of this compound, including weighing, transferring, and reaction setup, must be performed in a certified chemical fume hood with a face velocity of at least 100 feet per minute. The causality is clear: a fume hood contains vapors and aerosols, preventing them from entering the breathing zone of the researcher.[8] An eyewash station and safety shower must be immediately accessible in the work area.[9][10]

Personal Protective Equipment (PPE): The Last Barrier

The selection of PPE must be based on a thorough risk assessment. The following are the minimum requirements:

| PPE Category | Specification | Rationale |

| Eye Protection | Tightly fitting chemical splash goggles and a face shield. | Standard safety glasses are insufficient.[8] Goggles protect against splashes, while the face shield provides an additional layer of protection for the entire face from splashes and vapors. |

| Hand Protection | Nitrile or neoprene gloves (minimum thickness of 8 mils). Double gloving is recommended. | Provides a barrier against skin contact. Gloves should be inspected before use and changed immediately if contaminated.[11] |

| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | Prevents accidental skin contact on the body and feet. |

| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge may be required for spill cleanup or if there is a potential for exceeding exposure limits. | This is a secondary measure for situations where engineering controls may not be sufficient. |

Safe Handling and Storage Protocols

General Handling Workflow

The following workflow is designed to minimize exposure during routine handling:

Storage Requirements

Store this compound in a tightly sealed, clearly labeled container. It should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[4] It is crucial to store it separately from incompatible materials.

Incompatible Materials

Based on the reactivity of the bromomethyl group, avoid contact with:

-

Strong Oxidizing Agents: Can lead to violent reactions.

-

Strong Bases and Amines: Will readily undergo nucleophilic substitution, which can be exothermic.[10]

-

Water/Moisture: While not violently reactive, moisture can lead to slow hydrolysis, releasing hydrobromic acid.[1]

Reactivity and Decomposition Hazards

-

Reactivity: The primary reactivity is associated with the bromomethyl group, which is a good leaving group in nucleophilic substitution reactions.

-

Thermal Decomposition: Upon heating, brominated organic compounds can decompose to release toxic and corrosive fumes, including hydrogen bromide, carbon oxides, nitrogen oxides, and sulfur oxides.[14]

Emergency Procedures: A Self-Validating System

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First Aid Measures

The immediate response to an exposure is critical. All personnel must be trained in these procedures.

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][15] Seek immediate medical attention. |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[1][15] Seek immediate medical attention. |

| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[1][15] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[1][15] Seek immediate medical attention. |

Spill and Leak Procedures

A spill of this compound should be treated as a serious incident.

Waste Disposal

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.[4] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.

Conclusion: A Culture of Safety

This compound is a valuable research tool, but its potential hazards demand a culture of safety and respect. By understanding the chemical principles behind its reactivity and adhering to the multi-layered safety protocols outlined in this guide, researchers can mitigate the risks and continue their important work in a safe and controlled environment. Continuous training, regular review of safety procedures, and a commitment to preparedness are the cornerstones of a self-validating safety system in any laboratory.

References

- Altarawneh, M., & Dlugogorski, B. Z. (2018). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Progress in Energy and Combustion Science, 69, 1-38.

- Sigma-Aldrich. (2013).

- Altarawneh, M., & Dlugogorski, B. Z. (2018). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Progress in Energy and Combustion Science, 69, 1-38.

- Fisher Scientific. (2010).

- Fisher Scientific. (2024).

- Thermo Fisher Scientific. (2015).

- Toronto Research Chemicals. (n.d.).

- Sigma-Aldrich. (2024).

- AK Scientific, Inc. (n.d.). 4-Bromo-2-(bromomethyl)

- CIOP-PIB. (n.d.).

- ResearchGate. (n.d.). Thermal Decomposition of Brominated Flame Retardants (BFRs):Products and Mechanisms.

- CyberLeninka. (n.d.). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms.

- Brandeis University. (n.d.).

- Inchem.org. (n.d.). ICSC 0128 - 2-CHLOROACETOPHENONE.

- ECHEMI. (n.d.).

- ChemicalBook. (2022).

- T3DB. (n.d.). 4667 2-CHLOROACETOPHENONE (English) ANACHEMIA MSDS Canada/4 pages/V. 2.2.

- ChemicalBook. (2024). Chemical Safety Data Sheet MSDS / SDS - (+/-)-2-CHLORO-1-PHENYLETHANOL.

- Fisher Scientific. (2010).

- ChemicalBook. (2025).

- UNECE. (n.d.).

- Thor. (2019).

- Wikipedia. (n.d.).

- University of California, Riverside. (n.d.).

- Fisher Scientific. (2024).

- Interactive Learning Paradigms, Incorporated. (2025).

- TCI EUROPE N.V. (2025). 4-(Bromomethyl)

- MSDS Europe. (n.d.).

- MedchemExpress.com. (2025).

- ChemSafetyPro.COM. (2016).

- BradyID.com. (n.d.).

- Fisher Scientific. (2023). 2-(Bromomethyl)

- Fisher Scientific. (2010).

- IOSR Journal. (2018).

- University of Washington. (n.d.).

- Miami University. (n.d.). Incompatible Chemicals | Safety | Physical Facilities.

- Utah State University. (n.d.). Incompatible Chemicals | Office of Research Environmental Health and Safety.

- Cornell University. (n.d.). Appendix K - Incompatible Chemicals | Environment, Health and Safety.

- Canadian Centre for Occupational Health and Safety. (n.d.). First Aid for Chemical Exposures.

- Fisher Scientific. (2023).

- Sigma-Aldrich. (n.d.). 2-bromo-4-phenylthiazole properties.

- Alchem Pharmtech. (n.d.). CAS NULL | 2-BROMO-4-(4-BROMOMETHYL-PHENYL)-THIAZOLE.

- ResearchGate. (2025).

- National Institutes of Health. (n.d.). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior.

- PubChem. (n.d.). 4-Bromo-2-phenylthiazole.

- Queen Mary University of London. (n.d.).

Sources

- 1. westliberty.edu [westliberty.edu]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 4. aksci.com [aksci.com]

- 5. ICSC 0128 - 2-CHLOROACETOPHENONE [inchem.org]

- 6. Full collection of Hazard statements. In force from 17 October 2020 [msds-europe.com]

- 7. chemsafetypro.com [chemsafetypro.com]

- 8. The MSDS HyperGlossary: Lachrymator [ilpi.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]

- 12. ehs.utk.edu [ehs.utk.edu]

- 13. Incompatible Chemicals | Office of Research Environmental Health and Safety | USU [research.usu.edu]

- 14. Research Portal [researchportal.murdoch.edu.au]

- 15. file.medchemexpress.com [file.medchemexpress.com]

Biological potential of 2-(Bromomethyl)-4-phenylthiazole derivatives

An In-depth Technical Guide to the Biological Potential of 2-(Bromomethyl)-4-phenylthiazole Derivatives

Executive Summary